cis-Piperidine-2,6-dicarboxylic acid dimethly ester-HCl
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Overview
Description
CIS-PIPERIDINE-2,6-DICARBOXYLIC ACID DIMETHYL ESTER HYDROCHLORIDE is a chemical compound with the molecular formula C9H16ClNO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CIS-PIPERIDINE-2,6-DICARBOXYLIC ACID DIMETHYL ESTER HYDROCHLORIDE typically involves the esterification of piperidine-2,6-dicarboxylic acid. One common method includes the use of dimethyl sulfate as the esterifying agent in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
CIS-PIPERIDINE-2,6-DICARBOXYLIC ACID DIMETHYL ESTER HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Piperidine-2,6-dicarboxylic acid.
Reduction: Piperidine-2,6-dimethanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
CIS-PIPERIDINE-2,6-DICARBOXYLIC ACID DIMETHYL ESTER HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of CIS-PIPERIDINE-2,6-DICARBOXYLIC ACID DIMETHYL ESTER HYDROCHLORIDE involves its interaction with various molecular targets. It can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Piperidine-2,6-dicarboxylic acid: A precursor in the synthesis of the ester derivative.
Dimethyl piperidine-2,6-dicarboxylate: Another ester derivative with similar properties.
Piperidine-2,6-dicarboxylic acid diethyl ester: An ester with ethyl groups instead of methyl groups.
Uniqueness
CIS-PIPERIDINE-2,6-DICARBOXYLIC ACID DIMETHYL ESTER HYDROCHLORIDE is unique due to its specific stereochemistry and the presence of hydrochloride, which enhances its solubility and stability in various solvents. This makes it particularly useful in pharmaceutical applications where solubility and stability are crucial .
Properties
IUPAC Name |
dimethyl piperidine-2,6-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4.ClH/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2;/h6-7,10H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRERJBQQPCKULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(N1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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